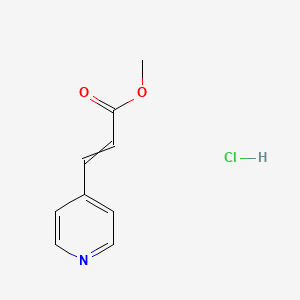![molecular formula C12H22O10S B11824625 (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B11824625.png)
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5S,6R)-2-(ヒドロキシメチル)-6-[(2R,3R,4S,5S,6S)-4,5,6-トリヒドロキシ-2-(ヒドロキシメチル)オキサン-3-イル]スルファニルオキサン-3,4,5-トリオールは、複数のヒドロキシル基とスルファニル基を特徴とする複雑な有機分子です。
製法
合成経路と反応条件
(2S,3R,4R,5S,6R)-2-(ヒドロキシメチル)-6-[(2R,3R,4S,5S,6S)-4,5,6-トリヒドロキシ-2-(ヒドロキシメチル)オキサン-3-イル]スルファニルオキサン-3,4,5-トリオールの合成は、一般的にD-グルクロン酸ラクトンを原料として用います。
工業的製造方法
この化合物の工業的製造方法は、その特殊な性質と合成の複雑さのため、あまり詳細に記録されていません。大規模有機合成の原理、例えば反応条件の最適化や精製プロセスは、この化合物の製造にも適用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol typically involves the use of D-glucuronolactone as a starting material.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてカルボニル化合物になる可能性があります。
還元: 還元反応は、カルボニル基をヒドロキシル基に戻すことができます。
置換: スルファニル基は求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: チオールやアミンなどの求核剤を置換反応に用いることができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、ヒドロキシル基の酸化によりアルデヒドまたはケトンが生成されるのに対し、還元により元のヒドロキシル基が再生されます。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: ヒドロキシル基は、炭水化物-タンパク質相互作用の研究対象となります。
医学: この化合物の構造は、特に特定の酵素や受容体を標的にする薬剤設計での可能性を示唆しています。
産業: 独自の特性を持つ新素材の開発に使用される可能性があります。
作用機序
この化合物が効果を発揮する機序は、主に他の分子との相互作用に依存します。ヒドロキシル基は水素結合を形成することができ、スルファニル基は求核攻撃に関与することができます。これらの相互作用は、酵素や受容体などの分子標的への化合物の結合に影響を与え、それらの活性を調節することができます。
類似化合物との比較
類似化合物
- (2S,3R,4R,5S)-2-(ヒドロキシメチル)-6-[(2R,3R,4S,5S)-4,5,6-トリヒドロキシ-2-(ヒドロキシメチル)オキサン-3-イル]オキサン-3,4,5-トリオール
- (2S,3R,4R,5S,6R)-2-(ヒドロキシメチル)-6-[(2R,3R,4S,5S,6S)-4,5,6-トリヒドロキシ-2-(ヒドロキシメチル)オキサン-3-イル]オキサン-3,4,5-トリオール
独自性
(2S,3R,4R,5S,6R)-2-(ヒドロキシメチル)-6-[(2R,3R,4S,5S,6S)-4,5,6-トリヒドロキシ-2-(ヒドロキシメチル)オキサン-3-イル]スルファニルオキサン-3,4,5-トリオールは、スルファニル基の存在により類似の化合物とは異なります。この官能基は、化合物の反応性と他の分子との相互作用を大きく変化させる可能性があり、このクラスではユニークなものです。
特性
分子式 |
C12H22O10S |
|---|---|
分子量 |
358.36 g/mol |
IUPAC名 |
(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5-,6+,7-,8-,9-,10-,11-,12+/m0/s1 |
InChIキー |
VDQIIPZYLPYPNM-SYQMOTIOSA-N |
異性体SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)S[C@H]2[C@H](O[C@@H]([C@H]([C@@H]2O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)SC2C(OC(C(C2O)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)
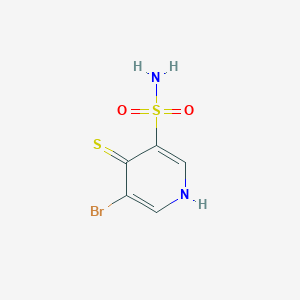

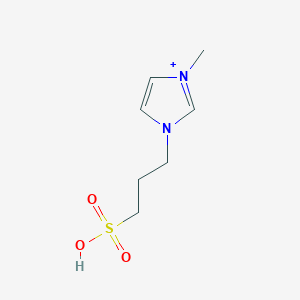
![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)
![2-[(2,6-Dichlorophenyl)phenylamino]-2-oxoacetyl Chloride](/img/structure/B11824562.png)

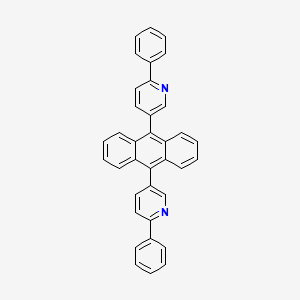
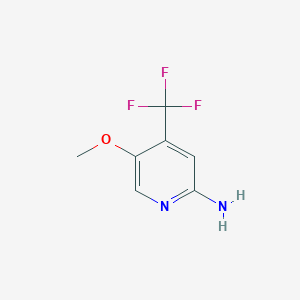

![[Difluoro(phenylsulfonyl)methyl]trimethyl-silane](/img/structure/B11824605.png)

